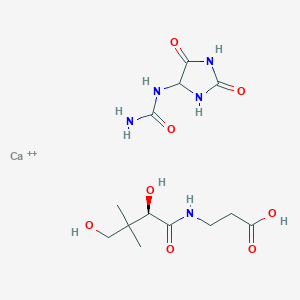

Allantoin calcium pantothenate

Description

Properties

CAS No. |

4207-41-4 |

|---|---|

Molecular Formula |

C13H23CaN5O8+2 |

Molecular Weight |

417.43 g/mol |

IUPAC Name |

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C9H17NO5.C4H6N4O3.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;5-3(10)6-1-2(9)8-4(11)7-1;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);1H,(H3,5,6,10)(H2,7,8,9,11);/q;;+2/t7-;;/m0../s1 |

InChI Key |

RKHUXMOKLPDAKM-KLXURFKVSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allantoin calcium pantothenate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Allantoin Calcium Pantothenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin (B1664786) calcium pantothenate is a molecular complex combining the therapeutic properties of allantoin and calcium pantothenate.[1][2][3] This compound is utilized in the pharmaceutical and cosmetic industries for its skin protectant, anti-irritant, and moisturizing effects.[1][2][3] It is particularly noted for its ability to promote regenerative processes in damaged skin, such as wound healing and epithelization.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of allantoin calcium pantothenate, drawing from available data on the complex and its individual constituents.

Chemical and Physical Properties

Allantoin calcium pantothenate is described as a white, odorless powder.[1][4] It is soluble in water and glycerin, slightly soluble in propylene (B89431) glycol, and insoluble in oils.[1] While specific quantitative data for the complex is limited, the properties of its components, allantoin and calcium pantothenate, are well-documented. The stability of allantoin is pH-dependent, with degradation observed in both acidic and alkaline conditions.[5] Calcium pantothenate is known to be sensitive to moisture and decomposes via hydrolysis, making it a marker for water permeation in stability studies of formulations.[6]

Table 1: Physicochemical Properties of Allantoin Calcium Pantothenate and its Components

| Property | Allantoin Calcium Pantothenate | Allantoin | Calcium Pantothenate |

| CAS Number | 4207-41-4[7][8] | 97-59-2 | 137-08-6 |

| Molecular Formula | C13H23CaN5O8[7] | C4H6N4O3 | C18H32CaN2O10 |

| Molecular Weight | 417.43 g/mol [7][8] | 158.12 g/mol | 476.53 g/mol |

| Appearance | White powder[1] | White, odorless, crystalline powder[9] | White powder |

| Solubility | Soluble in water and glycerin; slightly soluble in propylene glycol; insoluble in oils.[1] | Water-soluble (~0.5% at room temperature)[9] | Freely soluble in water |

| Stability | Stable over a pH range of 4.0–8.0.[9] Degrades at pH < 3.5.[9] | Sensitive to moisture; decomposes by hydrolysis.[6] |

Spectroscopic Data

Table 2: Spectroscopic Data for Allantoin

| Technique | Data |

| FT-IR (cm-1) | 3438 (s), 3342 (s), 3219 (wd), 3062 (wd), 1720 (vs), 1663 (s), 1532 (s) |

| ¹H NMR (ppm) | δH 10.53 (1H, s), 8.05 (1H, s), 6.88 (1H, d, J = 8.1), 5.78 (2H, s), 5.24 (1H, dd, J = 8.1, 2.1) |

| ¹³C NMR (ppm) | δC 173.22, 157.00, 156.41, 62.06 |

Data for Allantoin obtained from studies on the isolated compound.

Experimental Protocols

Synthesis of Allantoin Calcium Pantothenate

A patented method for the preparation of allantoin calcium pantothenate involves the following steps:

-

Dissolution: Allantoin is dissolved in boiling distilled water. Concurrently, d-calcium pantothenate is dissolved in a separate volume of boiling distilled water.[10][11]

-

Mixing: The allantoin solution is added to the d-calcium pantothenate solution with constant stirring.[10][11]

-

Evaporation: The resulting mixture is evaporated to dryness at a temperature not exceeding 200°F.[10][11]

-

Micronization: The dried mixture is then micronized to a fine particle size of approximately 10 microns or less to yield allantoin calcium pantothenate.[10][11]

High-Performance Liquid Chromatography (HPLC) for Analysis

Analysis of Allantoin:

-

Method: Hydrophilic Interaction Chromatography (HILIC).[12]

-

Mobile Phase: A mixture of acetonitrile, water, and boric acid (e.g., 7:3 acetonitrile:water with 50-200 mM boric acid).[12]

-

Detection: UV absorbance at a wavelength of 200-220 nm.[12]

Analysis of Calcium Pantothenate:

-

Column: C18 column.[14]

-

Mobile Phase: Acetonitrile and potassium dihydrogen phosphate (B84403) solution (pH adjusted to 2.5 with phosphoric acid).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV absorbance at 204 nm.[14]

Biological Activity and Signaling Pathways

The therapeutic effects of allantoin calcium pantothenate are attributed to the synergistic action of its components, primarily in promoting wound healing.

Allantoin's Role:

Allantoin is known to modulate the inflammatory response, stimulate fibroblast proliferation, and promote the synthesis of the extracellular matrix.[15] Studies suggest that allantoin may inhibit the chemotaxis of inflammatory cells to the wound site.[15] It is also believed to downregulate pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.[9]

Calcium Pantothenate's Role:

Calcium pantothenate has been shown to stimulate the migration and proliferation of human dermal fibroblasts.[16] It also plays a role in modulating protein synthesis in these cells.[16] The calcium ion itself is a crucial second messenger in many cellular processes, including those mediated by Transforming Growth Factor-beta (TGF-β), which is a key regulator of cell growth, differentiation, and wound healing.[17] TGF-β signaling can induce a rapid increase in intracellular calcium, which in turn can activate downstream effectors like Protein Kinase C-α (PKC-α).[17]

Postulated Signaling Pathways in Wound Healing

The combined action of allantoin and calcium pantothenate likely involves multiple signaling pathways that converge to promote tissue repair. Allantoin may initiate the process by reducing inflammation via the NF-κB pathway, creating a favorable environment for healing. Subsequently, both allantoin and calcium pantothenate can stimulate the proliferation and migration of fibroblasts and keratinocytes. The effects of calcium pantothenate may be partially mediated through calcium-dependent signaling cascades that could interact with growth factor pathways like TGF-β.

Conclusion

Allantoin calcium pantothenate is a valuable compound in dermatology and cosmetics, leveraging the combined benefits of allantoin and calcium pantothenate to promote skin health and repair. While a significant body of research exists for the individual components, there is a clear need for further studies to fully characterize the chemical and physical properties of the complex itself. A deeper understanding of its specific spectroscopic signature, thermal behavior, and the precise molecular interactions within the complex will be crucial for optimizing its formulation and application in drug development and advanced skincare products. Future research should also focus on elucidating the specific signaling pathways modulated by the allantoin calcium pantothenate complex to validate and expand upon the mechanisms inferred from its constituents.

References

- 1. akema.it [akema.it]

- 2. ALLANTOIN CALCIUM PANTOTHENATE - Akema S.r.l. [akema.it]

- 3. specialchem.com [specialchem.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. [Stability of allantoin and identification of its degradation compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. allantoin calcium pantothenate, 4207-41-4 [thegoodscentscompany.com]

- 8. Allantoin calcium pantothenate | C13H23CaN5O8+2 | CID 71586804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cosmeticscience.net [cosmeticscience.net]

- 10. ijcmas.com [ijcmas.com]

- 11. CA1117539A - Method of making allantoin calcium pantothenate compounds - Google Patents [patents.google.com]

- 12. JP2009250730A - Method for analysis of allantoin - Google Patents [patents.google.com]

- 13. HPLC determination of calcium pantothenate and two preservatives in topical cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jfda-online.com [jfda-online.com]

- 15. scielo.br [scielo.br]

- 16. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TGF-β mediates PTEN suppression and cell motility through calcium-dependent PKC-α activation in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Allantoin Calcium Pantothenate: An In-Vitro Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) calcium pantothenate is a molecular complex that leverages the synergistic potential of its two constituent parts: allantoin and calcium pantothenate. While in vitro data on the complex is limited, extensive research on its individual components provides a strong foundation for understanding its mechanism of action in skin regeneration and wound healing. This technical guide synthesizes the available in vitro evidence for allantoin and calcium pantothenate, focusing on their roles in cellular proliferation, inflammation modulation, and extracellular matrix synthesis. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Core Mechanisms of Action: A Component-Based Analysis

Due to the limited availability of in vitro studies on the allantoin calcium pantothenate complex, this section details the established mechanisms of its individual components. It is hypothesized that the complex exhibits a combination of these activities.

Allantoin: Proliferation, Anti-inflammatory, and Matrix Synthesis

Allantoin is a diureide of glyoxylic acid recognized for its wound-healing properties. In vitro studies have demonstrated its efficacy in three key areas:

-

Stimulation of Cellular Proliferation: Allantoin has been shown to promote the proliferation of fibroblasts and keratinocytes, crucial cell types in the wound healing cascade.[1][2][3] This proliferative effect contributes to faster tissue regeneration.

-

Modulation of Inflammatory Response: Allantoin exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.[2][4] Evidence suggests this may occur through the inhibition of the NF-κB signaling pathway.[2] Specifically, it has been shown to inhibit the release of histamine (B1213489) and β-hexosaminidase, key mediators in inflammatory and allergic responses.[5]

-

Enhancement of Extracellular Matrix (ECM) Synthesis: Allantoin stimulates the synthesis of collagen, a primary component of the ECM, which provides structural integrity to the skin.[5][6][7][8]

Calcium Pantothenate: Cellular Migration and Proliferation

Calcium pantothenate, the calcium salt of vitamin B5, plays a vital role in skin health by supporting cellular energy metabolism. In vitro studies have highlighted its significant impact on fibroblasts:

-

Promotion of Fibroblast Migration and Proliferation: Calcium pantothenate has been demonstrated to dose-dependently stimulate the migration and proliferation of human dermal fibroblasts.[9][10] This is a critical step in the initial stages of wound healing, where fibroblasts migrate into the wound bed to begin the repair process.

-

Gene Expression Modulation: Studies have shown that calcium pantothenate can upregulate the expression of genes associated with wound healing, including the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which are involved in signaling and immune cell recruitment during the initial inflammatory phase of healing.[11]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies on allantoin and calcium pantothenate.

Table 1: In Vitro Effects of Allantoin

| Parameter | Cell Line | Concentration | Result | Citation |

| Pro-Collagen Synthesis | Human Fibroblasts (Hs27) & Keratinocytes (HEK001) | 100 µg/mL | 24.1% average increase | [1] |

| β-Hexosaminidase Release Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent inhibition | [5] |

| Histamine Release Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent inhibition | [5] |

| TNF-α Secretion Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent reduction | [5] |

| IL-8 Secretion Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent reduction | [5] |

| MCP-1 Secretion Inhibition | RBL-2H3 | 30 µM, 60 µM | Dose-dependent reduction | [5] |

Table 2: In Vitro Effects of Calcium Pantothenate

| Parameter | Cell Line | Concentration | Result | Citation |

| Fibroblast Migration | Human Dermal Fibroblasts | 100 µg/mL | Increase from 32 to 76 cells/mm | [9][10] |

| Fibroblast Proliferation | Human Dermal Fibroblasts | 100 µg/mL | 1.2 to 1.6-fold increase in final cell density | [9][10] |

| Fibroblast Proliferation | Human Dermal Fibroblasts | 20 µg/mL | Strong stimulatory effect | [11] |

| Gene Expression (IL-6, IL-8) | Human Dermal Fibroblasts | 20 µg/mL | Upregulation | [11] |

Signaling Pathways and Experimental Workflows

Allantoin's Anti-inflammatory Signaling Pathway

Allantoin's anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the Phospholipase C gamma (PLCγ) / Inositol Trisphosphate Receptor (IP3R) signaling pathway, which leads to a reduction in intracellular calcium mobilization and subsequent degranulation of mast cells.

Caption: Allantoin's inhibitory effect on the PLCγ/IP3R signaling pathway.

Experimental Workflow: In Vitro Scratch Assay for Cell Migration and Proliferation

A common method to assess the wound healing potential of a compound in vitro is the scratch assay, which simulates a wound in a confluent cell monolayer.

Caption: Workflow for a typical in vitro scratch assay.

Detailed Experimental Protocols

Pro-Collagen Synthesis Assay (Allantoin)

This protocol is based on the methodology described for assessing the effect of allantoin on pro-collagen synthesis in a co-culture of human fibroblasts and keratinocytes.[1]

-

Cell Culture: Human foreskin fibroblasts (Hs27) and human epidermal keratinocytes (HEK001) are plated in a 96-well plate.

-

Treatment: Cells are treated with allantoin at various concentrations (e.g., up to 100 µg/mL). Positive controls may include ascorbic acid and all-trans-retinoic acid. Untreated cells serve as a negative control.

-

Incubation: The cells are incubated for a specified period to allow for pro-collagen production.

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The amount of pro-collagen in the supernatant is quantified using a Pro-Collagen Type I C-Peptide (PIP) EIA Kit.

-

Data Analysis: The percentage increase in pro-collagen synthesis is calculated relative to the untreated control.

Fibroblast Migration and Proliferation Assay (Calcium Pantothenate)

This protocol is derived from studies investigating the effect of calcium pantothenate on human dermal fibroblast migration and proliferation.[9][10]

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until a confluent monolayer is formed in a multi-well plate.

-

Scratch Assay: A sterile pipette tip is used to create a linear "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing various concentrations of calcium D-pantothenate (e.g., 0, 12.5, 25, 50, 100 µg/mL).

-

Imaging: Images of the scratch are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).

-

Migration Analysis: The number of cells that have migrated across the edge of the wound is counted, and the mean migration distance per cell is calculated. The migration speed can also be determined.

-

Proliferation Analysis: To assess proliferation, fibroblasts are cultured with varying concentrations of calcium D-pantothenate. At different time points, cells are harvested and counted using a hemocytometer or an automated cell counter to determine the final cell density.

Anti-Inflammatory Cytokine Release Assay (Allantoin)

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of allantoin on mast cells.[5]

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a mast cell line, are seeded in a multi-well plate and incubated overnight.

-

Treatment: Cells are pre-treated with different concentrations of allantoin (e.g., 30 µM, 60 µM) for a short period (e.g., 30 minutes).

-

Stimulation: The cells are then stimulated with a compound that induces degranulation, such as Compound 48/80, for a specified time.

-

Sample Collection: The cell culture supernatant is collected after centrifugation.

-

Quantification: The levels of inflammatory mediators such as histamine, β-hexosaminidase, TNF-α, IL-8, and MCP-1 in the supernatant are quantified using appropriate enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The percentage inhibition of mediator release by allantoin is calculated relative to the stimulated, untreated control.

Conclusion and Future Directions

The in vitro evidence for allantoin and calcium pantothenate strongly supports their individual roles in promoting key aspects of wound healing and skin regeneration. Allantoin demonstrates a multi-faceted mechanism involving the stimulation of cell proliferation, modulation of inflammation, and enhancement of ECM synthesis. Calcium pantothenate is a potent stimulator of fibroblast migration and proliferation.

While these findings provide a robust rationale for the efficacy of the allantoin calcium pantothenate complex, there is a clear need for in vitro studies on the complex itself. Future research should focus on:

-

Direct In Vitro Testing of the Complex: Conducting proliferation, migration, anti-inflammatory, and collagen synthesis assays using the allantoin calcium pantothenate complex to confirm and quantify its synergistic or additive effects.

-

Gene and Protein Expression Analysis: Investigating the molecular mechanisms of the complex by analyzing its impact on the expression of key genes and proteins involved in wound healing signaling pathways (e.g., TGF-β, MAPK, NF-κB).

-

Advanced In Vitro Models: Utilizing 3D skin models to evaluate the efficacy of the complex in a more physiologically relevant environment.

By elucidating the specific in vitro mechanisms of the allantoin calcium pantothenate complex, researchers and drug development professionals can better optimize its formulation and application for enhanced therapeutic outcomes in dermatology and wound care.

References

- 1. US20080108681A1 - Use of allantoin as a pro-collagen synthesis agent in cosmetic compositions - Google Patents [patents.google.com]

- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on allantoin topical formulations: in vitro drug release studies and rheological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIVE Lab [hivelab.biochemistry.gwu.edu]

- 8. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Allantoin Calcium Pantothenate: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin (B1664786) calcium pantothenate is a molecular complex that leverages the synergistic biological activities of its two constituent parts: allantoin and calcium pantothenate (a salt of Vitamin B5). This complex is recognized for its skin-protectant, anti-irritant, soothing, and moisturizing properties.[1][2] It is particularly noted for its ability to promote regenerative processes in damaged skin, such as wound healing and epithelization.[1][2] This technical guide provides an in-depth analysis of the biological activities of allantoin calcium pantothenate, focusing on the mechanisms of action of its individual components, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. While specific data on the complex is limited, the well-documented activities of allantoin and calcium pantothenate provide a strong foundation for understanding its therapeutic potential.

Core Biological Activities

The primary biological activities attributed to allantoin calcium pantothenate stem from the distinct yet complementary effects of allantoin and calcium pantothenate. These include promoting wound healing, modulating inflammation, and stimulating cell proliferation and migration.

Allantoin: Keratolytic, Proliferative, and Anti-inflammatory Effects

Allantoin is a diureide of glyoxylic acid, known for its skin-soothing, moisturizing, and healing properties.[3][4] Its mechanism of action involves several key processes:

-

Keratolytic Activity: Allantoin facilitates the shedding of the stratum corneum by disrupting the cohesion of corneocytes, which helps to smooth the skin.[3]

-

Cell Proliferation and Regeneration: It stimulates the proliferation of keratinocytes and fibroblasts, the primary cells of the epidermis and dermis, respectively.[5][6] This is crucial for skin cell turnover and wound healing.[5][6]

-

Anti-inflammatory Action: Allantoin modulates inflammatory pathways by downregulating pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] This effect is believed to be mediated through the inhibition of the NF-κB signaling pathway.[3][7]

-

Moisturizing and Barrier Function: It enhances skin hydration by increasing the water content of the extracellular matrix.[3]

Calcium Pantothenate: Role in Metabolism and Cell Proliferation

Calcium pantothenate is the calcium salt of pantothenic acid (Vitamin B5), an essential nutrient for various metabolic functions.[8][9][10] Its primary roles include:

-

Coenzyme A (CoA) Synthesis: Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and degradation of fatty acids and the Krebs cycle for energy production.[1][11][12]

-

Wound Healing: It has been shown to accelerate the wound healing process by stimulating the migration and proliferation of human dermal fibroblasts.[13][14]

-

Collagen and Elastin Production: Calcium pantothenate supports the activity of fibroblasts, which in turn enhances the production of collagen and elastin, crucial proteins for skin structure and elasticity.[15]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of the individual components of allantoin calcium pantothenate.

Table 1: Effect of Calcium D-Pantothenate on Human Dermal Fibroblast Migration and Proliferation

| Parameter | Control (No Treatment) | 100 µg/mL Calcium D-Pantothenate | Reference |

| Migrated Cells (cells/mm) | 32 ± 7 | 76 ± 2 | [13][14] |

| Mean Migration Distance (mm/cell) | 0.23 ± 0.05 | 0.33 ± 0.02 | [13][14] |

| Mean Migration Speed (µm/hour) | 10.5 | 15 | [13][14] |

| Final Cell Density (fold increase) | - | 1.2 to 1.6 | [13][14] |

Table 2: Effect of Allantoin on Keratinocyte Proliferation (In Vitro Wound Healing Assay)

| Treatment | Healing Activity Increase (after 24h) | Reference |

| Allantoin | 1.2-fold increase compared to control | [16] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of allantoin and calcium pantothenate.

In Vitro Scratch Assay for Fibroblast Migration

This assay is used to assess the effect of a compound on cell migration, a critical step in wound healing.

Protocol:

-

Cell Seeding: Seed human dermal fibroblasts into a 12-well tissue culture plate at a density that allows them to reach 70-80% confluency within 24 hours (e.g., 200,000 cells per well).[17]

-

Creating the Scratch: Once confluent, create a straight scratch in the cell monolayer using a sterile 1 mm pipette tip.[9][17]

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[17]

-

Treatment: Replenish the wells with fresh medium containing the test compound (e.g., calcium pantothenate at various concentrations) or a vehicle control.[17]

-

Imaging: Immediately capture images of the scratch at defined locations using a phase-contrast microscope (T=0).[9]

-

Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[17]

-

Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of the test compound on cell migration.

Keratinocyte Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed human keratinocytes (e.g., HaCaT cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., allantoin) or a control for a specified period (e.g., 72 hours).[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[19]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as cytokines, in a sample.

Protocol (General Sandwich ELISA):

-

Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6) and incubate overnight.[2]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.[2]

-

Sample Incubation: Add standards, controls, and samples (e.g., cell culture supernatants from treated cells) to the wells and incubate for 2 hours.[8]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours.[8]

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes.[20]

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A colored product will develop in proportion to the amount of cytokine present.[20]

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[8]

-

Reading: Measure the absorbance at 450 nm using a microplate reader.[8] The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanisms of Action

Allantoin and the NF-κB Signaling Pathway

Allantoin's anti-inflammatory effects are attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][7] In response to pro-inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6. Allantoin is believed to interfere with this cascade, thereby reducing the production of these inflammatory mediators.[3][7]

Caption: Allantoin's inhibition of the NF-κB signaling pathway.

Calcium Pantothenate and Coenzyme A Biosynthesis

Calcium pantothenate provides the essential precursor, pantothenic acid, for the synthesis of Coenzyme A (CoA). This multi-step enzymatic pathway is fundamental to cellular metabolism.

Caption: The biosynthetic pathway of Coenzyme A from pantothenic acid.

Experimental Workflow for Evaluating Wound Healing Activity

The following diagram illustrates a typical workflow for assessing the wound healing properties of a test compound in vitro.

Caption: In vitro workflow for assessing wound healing activity.

Conclusion

Allantoin calcium pantothenate presents a compelling profile for applications in dermatology and drug development due to the well-established and complementary biological activities of its components. Allantoin contributes through its keratolytic, moisturizing, cell-proliferating, and anti-inflammatory properties, notably through the modulation of the NF-κB pathway. Calcium pantothenate is essential for cellular metabolism as a precursor to Coenzyme A and actively promotes fibroblast migration and proliferation, which are critical for wound repair. While further research is warranted to elucidate the specific synergistic effects and quantitative biological activities of the allantoin calcium pantothenate complex, the existing data on its individual constituents provide a robust framework for its use in promoting skin health and regeneration. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound.

References

- 1. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. novamedline.com [novamedline.com]

- 6. cosmeticscience.net [cosmeticscience.net]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. rndsystems.com [rndsystems.com]

- 9. clyte.tech [clyte.tech]

- 10. biogot.com [biogot.com]

- 11. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Studies on wound healing: effects of calcium D-pantothenate on the migration, proliferation and protein synthesis of human dermal fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. elkbiotech.com [elkbiotech.com]

- 16. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.virginia.edu [med.virginia.edu]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. raybiotech.com [raybiotech.com]

In Vivo Effects of Allantoin Calcium Pantothenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) and Calcium Pantothenate are well-established compounds recognized for their beneficial effects on skin integrity and repair. Allantoin Calcium Pantothenate, a molecular complex of these two entities, is purported to leverage the synergistic potential of its components to promote wound healing, mitigate inflammation, and enhance overall skin health. This technical guide provides an in-depth review of the in vivo effects of Allantoin and Calcium Pantothenate, drawing from preclinical studies to elucidate their mechanisms of action. While direct in vivo studies on the combined complex are limited, this guide synthesizes the available data on the individual components to offer a comprehensive understanding of their physiological impacts. This document details the quantitative outcomes of key studies, outlines experimental protocols for reproducibility, and visualizes the involved signaling pathways to support further research and development in the fields of dermatology and pharmacology.

Introduction

The pursuit of therapeutic agents that can effectively accelerate wound healing and modulate inflammatory responses is a cornerstone of dermatological research. Allantoin, a diureide of glyoxylic acid, has long been utilized for its keratolytic, moisturizing, and soothing properties[1]. It is known to promote cellular proliferation and wound healing[2]. Calcium Pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is a vital component of Coenzyme A and is crucial for various metabolic processes, including the synthesis and metabolism of proteins, carbohydrates, and fats[3]. It has been shown to stimulate the proliferation and migration of fibroblasts, key cells in the wound healing process[4].

The complex of Allantoin Calcium Pantothenate is designed to deliver the combined benefits of both molecules, offering potential as a potent agent for wound management and the treatment of various skin conditions[5][6][7]. This guide will delve into the scientific evidence supporting the in vivo efficacy of these components, with a focus on wound healing and anti-inflammatory actions.

In Vivo Effects of Allantoin

Wound Healing Properties

Allantoin has demonstrated significant efficacy in promoting the healing of excision wounds in animal models. Its mechanism of action is believed to involve the stimulation of fibroblastic proliferation and extracellular matrix synthesis, alongside the regulation of the inflammatory response[2][8][9][10][11].

Quantitative Data from In Vivo Wound Healing Studies (Rat Model)

| Time Point | Control (No Treatment) - Wound Contraction (%) | Allantoin 5% Emulsion - Wound Contraction (%) |

| Day 3 | Data not statistically significant | Data not statistically significant |

| Day 7 | ~40% | ~50% |

| Day 14 | ~80% | ~90% |

| Data synthesized from planimetric analysis in a rat excision wound model[2][9][10]. |

Histological Findings:

Histological analysis of wound tissue treated with allantoin reveals a more organized and accelerated healing process compared to controls. Key observations include:

-

Reduced Inflammatory Infiltrate: A noticeable decrease in the number of inflammatory cells at the wound site[10].

-

Enhanced Fibroblast Proliferation: Increased density of fibroblasts, the primary cells responsible for synthesizing the new extracellular matrix.

-

Increased Collagen Deposition: More abundant and well-organized collagen fibers, contributing to improved tensile strength of the healed tissue[10].

Anti-inflammatory and Anti-Pseudoallergic Effects

Allantoin exhibits notable anti-inflammatory and anti-pseudoallergic properties by inhibiting mast cell degranulation and the release of pro-inflammatory mediators. This is, in part, achieved through the downregulation of the PLCγ/IP3R signaling pathway[12][13].

Quantitative Data from In Vivo Anti-inflammatory Studies (Mouse Model)

| Parameter | Model Group (Compound 48/80) | Allantoin Treatment Group (25 mg/kg) | Allantoin Treatment Group (50 mg/kg) |

| Paw Swelling (mm) | Significant increase | Dose-dependent reduction | Dose-dependent reduction |

| Evans Blue Extravasation (µ g/paw ) | Significant increase | Dose-dependent reduction | Dose-dependent reduction |

| Serum TNF-α (pg/mL) | Elevated | Reduced | Significantly Reduced |

| Serum IL-8 (pg/mL) | Elevated | Reduced | Significantly Reduced |

| Serum MCP-1 (pg/mL) | Elevated | Reduced | Significantly Reduced |

| Data is derived from studies on Compound 48/80-induced pseudoallergic reactions in mice[12]. |

In Vivo and In Vitro Effects of Calcium Pantothenate

Stimulation of Fibroblast Activity

Calcium Pantothenate plays a crucial role in the proliferative phase of wound healing by directly stimulating the migration and proliferation of dermal fibroblasts. These actions are fundamental to the formation of granulation tissue and the subsequent re-epithelialization of the wound.

Quantitative Data from In Vitro Fibroblast Studies

| Parameter | Control | Calcium Pantothenate (100 µg/mL) |

| Migrated Cells (cells/mm) | 32 ± 7 | 76 ± 2 |

| Mean Migration Distance (mm/cell) | 0.23 ± 0.05 | 0.33 ± 0.02 |

| Mean Migration Speed (µm/hour) | 10.5 | 15 |

| Final Cell Density (relative to control) | 1 | 1.2 to 1.6-fold increase |

| Data from in vitro studies on human dermal fibroblasts, which are indicative of in vivo wound healing processes[14]. |

Modulation of Gene Expression in Wound Healing

Calcium Pantothenate has been shown to modulate the expression of genes that are critical for the different phases of wound healing. Notably, it upregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), which, in the context of wound healing, is essential for transitioning from the inflammatory to the proliferative phase[3][15]. IL-6 is known to activate signaling pathways that promote fibroblast proliferation.

Signaling Pathways

Allantoin's Modulation of the PLCγ/IP3R Pathway

Allantoin has been shown to inhibit pseudoallergic reactions by interfering with the intracellular calcium signaling in mast cells. It achieves this by inhibiting the phosphorylation of Phospholipase Cγ (PLCγ) and the Inositol 1,4,5-trisphosphate receptor (IP3R), leading to a reduction in intracellular calcium release and subsequent degranulation.

Calcium Pantothenate and the IL-6 Signaling Pathway in Fibroblasts

Calcium Pantothenate upregulates the expression of IL-6 in fibroblasts. IL-6, in turn, can initiate signaling through the JAK/STAT and MAPK pathways, leading to fibroblast proliferation, a critical step in wound healing.

Experimental Protocols

Excision Wound Healing Model in Rats

This protocol is adapted from studies evaluating the wound healing properties of topical agents[2][16][17].

-

Animal Model: Female Wistar rats (or other appropriate strain), typically weighing 180-220g.

-

Anesthesia: Administer an appropriate anesthetic (e.g., ketamine and xylazine (B1663881) cocktail, intraperitoneally) to achieve a surgical plane of anesthesia.

-

Surgical Procedure:

-

Shave the dorsal thoracic region of the rat.

-

Disinfect the surgical site with 70% ethanol.

-

Create a full-thickness circular excision wound using a sterile biopsy punch (e.g., 8 mm diameter). The wound should extend through the epidermis and dermis to the level of the panniculus carnosus.

-

-

Treatment Groups:

-

Control Group: No treatment.

-

Vehicle Group: Topical application of the emulsion base without the active ingredient.

-

Treatment Group: Topical application of the emulsion containing the test substance (e.g., 5% Allantoin).

-

-

Treatment Application: Apply the respective treatments topically to the wound area daily for the duration of the study (e.g., 14 days).

-

Wound Area Measurement (Planimetry):

-

On specified days (e.g., 3, 7, and 14), trace the wound margin onto a transparent sheet.

-

Calculate the wound area using a planimeter or digital imaging software.

-

Calculate the percentage of wound contraction using the formula: [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.

-

Fix the tissue in 10% buffered formalin.

-

Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome (for collagen).

-

Evaluate the sections for inflammatory cell infiltration, fibroblast proliferation, collagen deposition, and re-epithelialization.

-

Passive Cutaneous Anaphylaxis (PCA) Model in Mice

This protocol is based on studies investigating IgE-independent pseudoallergic reactions[12][18][19][20][21].

-

Animal Model: Female BALB/c mice.

-

Grouping and Pre-treatment:

-

Divide mice into control, model, and treatment groups.

-

Administer the test compound (e.g., Allantoin at 25 and 50 mg/kg) or vehicle (saline) orally 30 minutes before sensitization.

-

-

Anesthesia and Dye Injection:

-

Anesthetize the mice (e.g., with pentobarbital (B6593769) sodium, 50 mg/kg, intraperitoneally).

-

Inject Evans Blue dye (0.4% in saline) intravenously via the tail vein.

-

-

Sensitization:

-

Five minutes after the dye injection, inject the sensitizing agent (e.g., Compound 48/80, 30 µg/mL) intracutaneously into the left paw and dorsal skin.

-

Inject saline into the right paw and corresponding dorsal skin as a control.

-

-

Evaluation of Anaphylactic Reaction:

-

Paw Swelling: Measure the thickness of both hind paws with a caliper at specified time points after sensitization.

-

Evans Blue Extravasation: After a set time (e.g., 30 minutes), euthanize the mice and excise the paw and skin tissues.

-

Incubate the tissues in a formamide (B127407) solution to extract the Evans Blue dye.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) to quantify the amount of dye extravasation.

-

-

-

Cytokine Analysis:

-

For systemic anaphylaxis studies, collect blood samples after sensitization.

-

Separate the serum and measure the levels of inflammatory cytokines (e.g., TNF-α, IL-8) using ELISA kits.

-

Conclusion

The available in vivo and in vitro data strongly support the individual roles of Allantoin and Calcium Pantothenate in promoting wound healing and modulating inflammation. Allantoin accelerates wound closure, reduces inflammation, and appears to act, at least in part, through the inhibition of mast cell degranulation via the PLCγ/IP3R pathway. Calcium Pantothenate is a potent stimulator of fibroblast proliferation and migration, essential processes for tissue regeneration, and influences the expression of key wound healing-related genes like IL-6.

While there is a lack of specific in vivo studies on the Allantoin Calcium Pantothenate complex, the well-documented individual effects of its components provide a strong rationale for its use in dermatological and pharmaceutical applications aimed at improving skin health and repair. Future research should focus on evaluating the in vivo efficacy of the combined complex to determine if synergistic effects are present, which could lead to the development of more effective therapeutic strategies for wound management and inflammatory skin conditions. This guide provides a foundational resource for researchers and developers to design and execute further investigations into this promising molecular complex.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Profile of wound healing process induced by allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium pantothenate modulates gene expression in proliferating human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. akema.it [akema.it]

- 6. ALLANTOIN CALCIUM PANTOTHENATE - Akema S.r.l. [akema.it]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Profile of wound healing process induced by allantoin. | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. cosmeticscience.net [cosmeticscience.net]

- 18. The Role of IL-6 in Skin Fibrosis and Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of IL-6 in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Insights on Mast Cell Activation via the High Affinity Receptor for IgE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijbs.com [ijbs.com]

Allantoin Calcium Pantothenate: A Technical Overview of Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin (B1664786) calcium pantothenate is a complex combining allantoin and calcium pantothenate. While this compound is primarily utilized in topical cosmetic formulations for its soothing and skin-protecting properties, a comprehensive understanding of its systemic pharmacokinetics and metabolism is crucial for any potential therapeutic development. This technical guide synthesizes the available scientific literature on the individual components, allantoin and calcium pantothenate, to provide an in-depth overview of their absorption, distribution, metabolism, and excretion (ADME). It is important to note that specific pharmacokinetic data for the combined entity of allantoin calcium pantothenate is not currently available in the public domain. Therefore, this document focuses on the well-characterized pharmacokinetics of calcium pantothenate and the known metabolic pathways of pantothenic acid, alongside the unique metabolic profile of allantoin in humans.

Introduction

Allantoin is a diureide of glyoxylic acid, recognized for its skin conditioning and protective effects[1][2][3]. In most mammals, allantoin is the end product of purine (B94841) metabolism, formed from the oxidation of uric acid by the enzyme uricase[4]. However, humans and other higher apes lack this enzyme, and therefore, uric acid is the final product of purine catabolism[4][5][6]. The presence of allantoin in human biological fluids is primarily a result of non-enzymatic oxidation of uric acid by reactive oxygen species, making it a potential biomarker for oxidative stress[4][7].

Calcium pantothenate is the calcium salt of pantothenic acid (Vitamin B5), an essential water-soluble vitamin[8][9]. Pantothenic acid is a vital precursor for the synthesis of Coenzyme A (CoA), a fundamental molecule in numerous metabolic pathways, including the metabolism of carbohydrates, proteins, and fats[9][10][11]. Given its critical role in cellular metabolism, the pharmacokinetics of calcium pantothenate are of significant interest.

This guide will provide a detailed examination of the pharmacokinetic profiles and metabolic fates of calcium pantothenate and allantoin as separate entities to build a foundational understanding relevant to the allantoin calcium pantothenate complex.

Calcium Pantothenate Pharmacokinetics

A single-center, open-label study in 40 healthy adults investigated the single and multi-dose pharmacokinetics of orally administered calcium pantothenate[12][13][14]. The study involved a Single Ascending Dose (SAD) phase with doses of 500 mg, 1000 mg, 2000 mg, and 5000 mg, and a Multiple Dose (MD) phase where subjects received 2000 mg daily for 14 days[12][13][14].

Absorption

Oral absorption of calcium pantothenate is rapid, with peak plasma concentrations (Cmax) reached approximately one hour after administration under fasted conditions[12][14]. The absorption process in the small intestine involves both a saturable, sodium-dependent active transport system at lower concentrations and passive diffusion at higher concentrations[8][9][10][15].

Distribution

Following absorption, pantothenic acid is transported in the bloodstream, primarily within red blood cells, to various tissues throughout the body[8].

Metabolism

Pantothenic acid's primary metabolic function is its conversion to Coenzyme A (CoA)[10][11]. This multi-step enzymatic process is crucial for a vast array of biochemical reactions. The synthesis of CoA from pantothenate is regulated by pantothenate kinase, which is inhibited by the end products CoA and acyl-CoA[15].

Excretion

Pantothenic acid is primarily excreted unchanged in the urine, with the amount excreted being proportional to dietary intake[15].

Data Presentation: Pharmacokinetic Parameters of Oral Calcium Pantothenate

| Parameter | 500 mg Dose | 1000 mg Dose | 2000 mg Dose | 5000 mg Dose | 5000 mg Dose (with food) | 2000 mg/day (Steady State) |

| Tmax (hours) | ~1.0[12][14] | ~1.0 | ~1.0 | ~1.0 | ~3.0[12][13] | N/A |

| Cmax | Dose-proportional increase from 500 to 2000 mg[12][13] | Greater than dose-proportional increase from 500 to 2000 mg[12][13] | Highest exposure observed[12][13] | No further increase from 2000 mg[12][13] | N/A | N/A |

| AUC | Dose-proportional increase from 500 to 2000 mg[12][13] | Dose-proportional increase from 500 to 2000 mg[12][13] | Highest exposure observed[12][13] | No further increase from 2000 mg[12][13] | Increased by 55%[12][13] | 3.1-fold accumulation for AUC0-24[12][13] |

| Terminal Half-life (hours) | 225 (averaged across doses)[12][13] | 225 (averaged across doses)[12][13] | 225 (averaged across doses)[12][13] | 225 (averaged across doses)[12][13] | N/A | N/A |

| Steady State Achievement | N/A | N/A | N/A | N/A | N/A | By Day 14[12][13] |

Experimental Protocols: Oral Calcium Pantothenate Pharmacokinetic Study

-

Study Design: Single-center, open-label, single and multiple dose study.[12][13]

-

Dosing Regimen:

-

Single Ascending Dose (SAD): Four sequential cohorts of 8 subjects received single doses of 500 mg, 1000 mg, 2000 mg, and 5000 mg after an overnight fast. The 5000 mg dose was repeated after a high-fat meal following a 2-week washout period.[12][13][14]

-

Multiple Dose (MD): 8 subjects received 2000 mg daily for 14 days.[12][13][14]

-

-

Sample Collection: Pharmacokinetic samples were collected for 192 hours post-last dose in both SAD and MD periods. Frequent sampling occurred on Days 1 and 14, with pre-dose samples on Days 12 and 13 in the MD group.[12][14]

-

Analytical Method: The specific analytical method for pantothenic acid in plasma was not detailed in the provided search results.

Allantoin Pharmacokinetics and Metabolism

As humans lack the uricase enzyme, allantoin is not a product of endogenous metabolic pathways[4][5][6]. Instead, it is formed through the non-enzymatic oxidation of uric acid by reactive oxygen species[4][7][16]. This makes its pharmacokinetic profile distinct from typical xenobiotics.

Absorption

There is a lack of data on the oral absorption of allantoin in humans.

Distribution

Allantoin is endogenously present in human plasma at mean concentrations of approximately 2-3 mg/L[16][17]. In muscle tissue, the resting concentration is around 5000 µg/kg, which can increase significantly after strenuous exercise[16][17].

Metabolism

Allantoin is not believed to be metabolized to any significant extent in humans[16].

Excretion

The primary route of excretion for allantoin is believed to be urinary clearance[16].

Signaling Pathways and Metabolic Diagrams

Coenzyme A Biosynthesis Pathway

The metabolic conversion of pantothenic acid to Coenzyme A is a critical pathway for cellular function.

Caption: Biosynthesis of Coenzyme A from Pantothenic Acid.

Non-Enzymatic Formation of Allantoin

This diagram illustrates the formation of allantoin from uric acid as a result of oxidative stress.

Caption: Non-enzymatic formation of allantoin in humans.

Experimental Workflow for Calcium Pantothenate PK Study

The following diagram outlines the logical flow of the pharmacokinetic study conducted on healthy adults.

Caption: Experimental workflow of the calcium pantothenate pharmacokinetic study.

Conclusion

The pharmacokinetics of orally administered calcium pantothenate are well-documented, demonstrating rapid absorption and a dose-proportional increase in exposure up to 2000 mg. Its metabolism is intrinsically linked to the vital synthesis of Coenzyme A. In contrast, allantoin in humans is not a product of a defined metabolic pathway but rather a marker of oxidative stress, formed from the non-enzymatic oxidation of uric acid.

For the combined entity, allantoin calcium pantothenate, it is reasonable to hypothesize that upon oral administration, it would dissociate into allantoin and calcium pantothenate. The pantothenate moiety would then follow its known pharmacokinetic and metabolic pathways. The fate of the allantoin moiety would require specific investigation, but it is likely to be poorly absorbed and largely excreted unchanged.

Further research, including in vivo pharmacokinetic studies on the allantoin calcium pantothenate complex, is necessary to fully elucidate its ADME profile and to support any potential systemic therapeutic applications. This guide provides a robust foundation for such future investigations by consolidating the current understanding of its individual components.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. akema.it [akema.it]

- 3. ALLANTOIN CALCIUM PANTOTHENATE - Akema S.r.l. [akema.it]

- 4. Allantoin - Wikipedia [en.wikipedia.org]

- 5. Allantoin in humans | Nilsson Lab [nilssonlab.se]

- 6. nbinno.com [nbinno.com]

- 7. Allantoin as a marker of oxidative stress in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]

- 9. CALCIUM PANTOTHENATE - Ataman Kimya [atamanchemicals.com]

- 10. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults [gavinpublishers.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. [PDF] The Pharmacokinetics of Orally Administered Calcium Pantothenate in Healthy Adults | Semantic Scholar [semanticscholar.org]

- 15. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Transport of Allantoin Calcium Pantothenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of Allantoin (B1664786) and Calcium Pantothenate. While often formulated together as a complex in dermatological and pharmaceutical products, their cellular entry is governed by distinct and independent pathways. This document summarizes the current understanding of these transport processes, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. A comprehensive understanding of these mechanisms is crucial for optimizing drug delivery systems and developing novel therapeutic strategies.

Introduction

Allantoin and Calcium Pantothenate are bioactive molecules widely utilized in skincare and wound healing applications for their synergistic effects. Allantoin, a diureide of glyoxylic acid, is known for its keratolytic, moisturizing, and soothing properties.[1] Calcium Pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is a precursor to Coenzyme A (CoA), a vital molecule in numerous metabolic pathways essential for cellular repair and energy production.[2] The combined formulation, Allantoin Calcium Pantothenate, is described as a molecular complex that leverages the therapeutic benefits of both components.[3][4] However, from a cellular transport perspective, it is critical to consider each molecule's journey into the cell. It is presumed that the complex dissociates into allantoin and pantothenic acid prior to or upon interaction with the cell membrane, after which they are transported by their respective specialized mechanisms.

Cellular Uptake and Transport of Pantothenic Acid (from Calcium Pantothenate)

Upon administration, Calcium Pantothenate is hydrolyzed, releasing pantothenic acid.[5] The cellular uptake of pantothenic acid is a well-characterized process primarily mediated by a specific carrier protein.

The Sodium-Dependent Multivitamin Transporter (SMVT)

The principal transporter for pantothenic acid in mammalian cells is the Sodium-Dependent Multivitamin Transporter (SMVT) , also known as Solute Carrier Family 5 Member 6 (SLC5A6).[6][7] This transmembrane protein is responsible for the uptake of several essential water-soluble vitamins, including biotin (B1667282) and lipoic acid, in addition to pantothenic acid.[8]

Key characteristics of SMVT-mediated transport include:

-

Sodium-Dependence : The transport of pantothenic acid is coupled to the co-transport of sodium ions (Na+), relying on the electrochemical gradient of sodium across the cell membrane.[6]

-

Saturability : As a carrier-mediated process, the rate of uptake is saturable, meaning it reaches a maximum velocity (Vmax) at high substrate concentrations.[9][10]

-

Electrogenicity : The co-transport of Na+ and the anionic pantothenate molecule results in a net movement of positive charge into the cell, making the process electrogenic.[11][12]

-

Competitive Inhibition : Due to shared binding sites, the transport of pantothenic acid can be competitively inhibited by other SMVT substrates like biotin.[7]

At very high concentrations, when SMVT is saturated, pantothenic acid can also be absorbed to a lesser extent through passive diffusion.[5][9]

Quantitative Data for Pantothenic Acid Transport

The following table summarizes key quantitative parameters for the transport of pantothenic acid via SMVT. These values are essential for modeling uptake kinetics and for designing targeted drug delivery systems.

| Parameter | Reported Value(s) | Cell/Tissue Type | Reference(s) |

| Km (Michaelis constant) | 10 to 20 μM | Intestines | [13] |

| ~30 mM (Apparent Na+ affinity) | Human Retinal Pigment Epithelial (HRPE) cells | [6] | |

| Vmax (Maximum velocity) | Not specified in search results | - | - |

| Stoichiometry (Na+:Pantothenate) | 2:1 | - | [6][11] |

Note: Km values can vary depending on the cell type, experimental conditions, and the specific substrate being transported.

Experimental Protocol: Radiolabeled Pantothenic Acid Uptake Assay

This protocol outlines a standard method for quantifying the cellular uptake of pantothenic acid using a radiolabeled substrate.

Objective: To measure the rate of [³H]-pantothenic acid uptake in a cultured cell line (e.g., Caco-2 for intestinal absorption studies).

Materials:

-

Cultured cells grown on permeable supports (e.g., Transwell® plates)

-

[³H]-pantothenic acid (radiolabeled substrate)

-

Krebs-Ringer-Henseleit (KRH) buffer (or other suitable physiological buffer), with and without sodium

-

Unlabeled (cold) pantothenic acid

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA or Bradford)

Methodology:

-

Cell Culture: Grow cells to confluency on permeable supports to form a polarized monolayer.

-

Pre-incubation: Wash the cell monolayers with pre-warmed KRH buffer (with sodium) and incubate for 20-30 minutes at 37°C to equilibrate.

-

Uptake Initiation: Remove the pre-incubation buffer and add the uptake buffer containing a known concentration of [³H]-pantothenic acid. For kinetic studies, use a range of concentrations of unlabeled pantothenic acid mixed with a fixed concentration of the radiolabeled substrate. To determine sodium dependency, replace the sodium-containing buffer with a sodium-free buffer (e.g., replacing NaCl with choline (B1196258) chloride).

-

Incubation: Incubate the cells for a specific time period (e.g., 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination: To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 1 hour to ensure complete cell lysis.

-

Quantification:

-

Take an aliquot of the cell lysate for protein concentration measurement using a standard protein assay.

-

Add the remaining cell lysate to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).

-

For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Cellular Uptake and Transport of Allantoin

The cellular transport of allantoin in mammalian cells is less well-defined compared to pantothenic acid. Much of the current understanding comes from studies in plants and microorganisms.

Ureide Permeases (UPS)

In plants like Arabidopsis thaliana, the transport of allantoin is mediated by a family of proteins known as Ureide Permeases (UPS) . For instance, AtUPS1 has been identified as a transporter for allantoin, uric acid, and xanthine.[14] This transport is dependent on a proton gradient and is stimulated by acidic pH.[14] In E. coli, a putative allantoin transporter, YbbW (re-named AllW), has been identified.[15]

While direct orthologs of these transporters have not been extensively characterized in mammalian cells for allantoin transport, it is plausible that a member of the solute carrier (SLC) superfamily or another, yet unidentified, transporter facilitates its uptake. Given its small size and polar nature, some degree of passive diffusion across the cell membrane may also occur, although this is likely to be inefficient.

Quantitative Data for Allantoin Transport

Quantitative data for allantoin transport in mammalian cells is scarce in the available literature. The following data is from studies in non-mammalian systems.

| Parameter | Reported Value | System | Reference(s) |

| Km (Michaelis constant) | ~52 µM | Arabidopsis thaliana AtUPS1 expressed in yeast | [14] |

Further research is required to determine the kinetic parameters of allantoin transport in relevant mammalian cell types.

Experimental Protocol: HPLC-Based Allantoin Uptake Assay

Given the potential lack of commercially available radiolabeled allantoin, an alternative method using High-Performance Liquid Chromatography (HPLC) can be employed.

Objective: To measure the cellular uptake of allantoin by quantifying its disappearance from the extracellular medium or its accumulation within the cells.

Materials:

-

Cultured cells

-

Allantoin standard solution

-

Physiological buffer (e.g., HBSS)

-

Acetonitrile (HPLC grade)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)

-

Cell lysis buffer

-

Protein assay kit

Methodology:

-

Cell Culture: Seed cells in multi-well plates and grow to a desired confluency.

-

Pre-incubation: Wash the cells with buffer and equilibrate for 20-30 minutes at 37°C.

-

Uptake Initiation: Replace the buffer with a solution containing a known concentration of allantoin.

-

Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), collect an aliquot of the extracellular medium.

-

Uptake Termination and Cell Lysis (for intracellular accumulation): At the end of the experiment, wash the cells with ice-cold buffer to stop uptake, then lyse the cells.

-

Sample Preparation:

-

For extracellular samples: Centrifuge to remove any cell debris.

-

For intracellular samples: Centrifuge the lysate to pellet debris.

-

Precipitate proteins from all samples by adding an equal volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

-

-

HPLC Analysis:

-

Inject the prepared samples onto the HPLC system.

-

Separate allantoin from other components using an appropriate mobile phase.

-

Quantify the allantoin concentration by comparing the peak area to a standard curve.

-

-

Data Analysis:

-

Calculate the amount of allantoin taken up by the cells based on its depletion from the medium or its accumulation in the cell lysate.

-

Normalize the uptake to the total protein content of the cells.

-

Signaling Pathways

Both allantoin and pantothenic acid (via its conversion to CoA) are involved in various cellular signaling and metabolic pathways.

Allantoin-Mediated Signaling

In plants, allantoin is recognized as a signaling molecule involved in stress responses, activating the abscisic acid (ABA) and jasmonic acid (JA) signaling pathways.[16][17] In mammalian systems, allantoin has been shown to modulate inflammatory responses by downregulating pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of NF-κB signaling.[18][19] It also promotes cell proliferation, particularly of fibroblasts and keratinocytes, which is crucial for wound healing.[18][20]

Figure 1: Simplified diagram of allantoin's role in modulating inflammation and promoting cell proliferation.

Pantothenic Acid and Coenzyme A Metabolism

Pantothenic acid's primary role is as the precursor for the biosynthesis of Coenzyme A (CoA). CoA is a central molecule in cellular metabolism, participating in the Krebs cycle for energy production and in the synthesis and oxidation of fatty acids.[2][5] It is also essential for the synthesis of phospholipids, steroid hormones, and the neurotransmitter acetylcholine.[5] The synthesis of CoA from pantothenate is regulated by pantothenate kinase, which is subject to feedback inhibition by CoA and its acyl derivatives.[13]

Figure 2: Overview of the central role of pantothenic acid in Coenzyme A biosynthesis and its metabolic functions.

Conclusion and Future Directions

The cellular uptake of pantothenic acid, derived from allantoin calcium pantothenate, is a well-understood process dominated by the SMVT transporter. This knowledge can be exploited for targeted drug delivery, for example, by creating prodrugs that are recognized by SMVT. In contrast, the specific mechanisms governing allantoin transport in mammalian cells remain an area for further investigation. Identifying and characterizing the transporters responsible for allantoin uptake will be a significant step forward in understanding its bioavailability and in designing more effective therapeutic formulations.

For drug development professionals, a thorough characterization of the transport kinetics of both molecules in the target tissue is paramount. The experimental protocols provided herein offer a starting point for such investigations. Future research should focus on:

-

Identifying the specific mammalian transporter(s) for allantoin.

-

Quantifying the transport kinetics (Km, Vmax) of allantoin in various cell types.

-

Investigating the potential for regulation of both SMVT and allantoin transporters under different physiological and pathological conditions.

-

Determining the extent of dissociation of the allantoin calcium pantothenate complex in different formulations and its impact on cellular uptake.

A deeper understanding of these fundamental processes will ultimately enable the scientific community to harness the full therapeutic potential of allantoin and pantothenic acid, both individually and in combination.

References

- 1. ijcrt.org [ijcrt.org]

- 2. nbinno.com [nbinno.com]

- 3. akema.it [akema.it]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. What is the mechanism of Calcium Pantothenate? [synapse.patsnap.com]

- 6. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium-dependent multivitamin transporter - Wikipedia [en.wikipedia.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. med.libretexts.org [med.libretexts.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A novel superfamily of transporters for allantoin and other oxo derivatives of nitrogen heterocyclic compounds in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. E. coli allantoinase is activated by the downstream metabolic enzyme, glycerate kinase, and stabilizes the putative allantoin transporter by direct binding [escholarship.org]

- 16. Allantoin: A Potential Compound for the Mitigation of Adverse Effects of Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cosmeticscience.net [cosmeticscience.net]

- 19. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Allantoin? [synapse.patsnap.com]

The Synergistic Role of Allantoin and Calcium Pantothenate in Accelerating Cutaneous Wound Healing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cutaneous wound healing is a complex biological process involving a coordinated cascade of inflammation, proliferation, and remodeling. Allantoin (B1664786) and calcium pantothenate are two active pharmaceutical ingredients known to promote tissue repair. This technical guide elucidates the individual and potential synergistic roles of allantoin and calcium pantothenate in accelerating wound healing. We delve into their mechanisms of action, present quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel dermatological and wound care therapeutics.

Introduction

The effective management of acute and chronic wounds remains a significant challenge in healthcare. An ideal wound healing agent should modulate inflammation, promote cell proliferation and migration, and facilitate the synthesis and remodeling of the extracellular matrix (ECM). Allantoin, a diureide of glyoxylic acid, has long been recognized for its soothing, anti-inflammatory, and regenerative properties.[1][2] Calcium pantothenate, the calcium salt of pantothenic acid (Vitamin B5), is essential for various metabolic processes and has been shown to play a crucial role in epithelialization and cell proliferation.[3][4] The combination of these two molecules in the form of allantoin calcium pantothenate is believed to offer a multi-faceted approach to wound management.[5] This guide provides a detailed examination of the scientific evidence supporting the role of these compounds in wound healing.

Mechanisms of Action

Allantoin: A Modulator of Inflammation and Cell Proliferation

Allantoin contributes to wound healing through several mechanisms:

-

Anti-inflammatory Effects: Allantoin has been shown to modulate the inflammatory response, a critical initial phase of wound healing.[6][7] It is believed to exert its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] This is likely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[8] By dampening the inflammatory response, allantoin helps to create a more favorable environment for the subsequent proliferative phase of healing.[6][7]

-

Stimulation of Cell Proliferation and ECM Synthesis: Allantoin promotes the proliferation of fibroblasts and keratinocytes, the primary cell types involved in wound repair.[9] This cellular proliferation is essential for granulation tissue formation and re-epithelialization. Furthermore, allantoin stimulates the synthesis of extracellular matrix components, such as collagen, which provides structural integrity to the healing tissue.[2][6]

-

Keratolytic and Moisturizing Properties: Allantoin exhibits keratolytic activity, aiding in the debridement of necrotic tissue and promoting the shedding of dead skin cells.[10] It also enhances skin hydration by increasing the water content of the extracellular matrix.[10]

Calcium Pantothenate: A Catalyst for Cellular Activity

Calcium pantothenate plays a vital role in cellular metabolism and is a key contributor to the proliferative phase of wound healing:

-

Stimulation of Fibroblast Migration and Proliferation: Calcium pantothenate has been demonstrated to dose-dependently stimulate the migration and proliferation of human dermal fibroblasts.[3][11] This leads to an increased number of cells at the wound site, which is crucial for filling the wound defect.

-

Enhanced Collagen and Elastin (B1584352) Production: As a precursor to Coenzyme A, pantothenic acid is integral to the synthesis of fatty acids and sphingolipids, which are essential for cell membrane integrity and function. This metabolic activity supports the enhanced production of collagen and elastin by fibroblasts, contributing to the tensile strength and elasticity of the new tissue.

-

Gene Expression Modulation: Studies have shown that calcium pantothenate can upregulate the expression of genes involved in all three phases of wound healing.[12] This includes genes for pro-inflammatory cytokines like IL-6 and IL-8, which are important for the initial inflammatory response and subsequent cell recruitment.[12]

Quantitative Data on Wound Healing Efficacy

The following tables summarize the quantitative data from key studies investigating the effects of allantoin and calcium pantothenate on various aspects of wound healing.

Table 1: In Vivo Wound Healing Studies with Allantoin

| Study Parameter | Model | Treatment | Results | Reference |

| Wound Contraction | Wistar Rats (Excisional Wound) | 5% Allantoin Emulsion | Day 3: Significant increase in wound contraction vs. control. Day 14: Continued improvement in wound closure. | [6][13] |

| Inflammatory Cell Reduction | Wistar Rats (Excisional Wound) | 5% Allantoin Emulsion | Day 3: Early reduction in inflammatory cells. Day 7: Significant reduction compared to control. | [6][7] |

| Collagen Deposition | Wistar Rats (Excisional Wound) | 5% Allantoin Emulsion | Day 3: Early collagen deposition observed. Day 14: More organized collagen fibers. | [2][6] |

| Complete Wound Closure | Humans (Epidermolysis Bullosa) | 6% Allantoin Cream | Month 2: 82% of patients achieved complete wound closure. | [14] |

| Wound Healing Time | Wistar Rats | Allantoin-enriched Pectin Hydrogel | Reduced total healing time by approximately 71.43%, with complete closure in 15 days. | [15] |

Table 2: In Vitro Fibroblast Studies with Calcium Pantothenate

| Study Parameter | Cell Type | Treatment | Results | Reference |

| Fibroblast Migration | Human Dermal Fibroblasts | 100 µg/mL Calcium D-Pantothenate | Number of migrating cells increased from 32 to 76 cells/mm. Mean migration distance increased from 0.23 to 0.33 mm. Mean migration speed increased from 10.5 to 15 µm/hour. | [3] |

| Fibroblast Proliferation | Human Dermal Fibroblasts | 100 µg/mL Calcium D-Pantothenate | Final cell densities were 1.2 to 1.6-fold higher than control cultures. | [3] |